molecular formula C25H29N3O4 B1406720 methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1881275-60-0

methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No. B1406720
CAS RN: 1881275-60-0
M. Wt: 435.5 g/mol
InChI Key: CELWXBKMXPVREP-NRFANRHFSA-N
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Description

This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely used in pharmaceuticals and other industrial applications due to their unique chemical properties .

Scientific Research Applications

Crystal and Molecular Structures

  • The crystal and molecular structures of compounds related to Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate have been extensively studied, highlighting their significance in chemical research. For instance, studies have focused on determining the crystal structures of similar compounds to understand their geometric configuration and molecular interactions, which are crucial for their potential applications in various fields, including medicinal chemistry and materials science (Richter et al., 2023).

Synthesis and Structural Analysis

  • The synthesis and regularities of structure-activity relationships in series of compounds closely related to Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate have been a subject of research. These studies focus on the reactivity of compounds and their formation mechanisms, contributing to the understanding of their structural features and potential functional applications (Ukrainets et al., 2019).

Hydrogen Bonding and Molecular Interactions

  • Investigations into the hydrogen bonding patterns and molecular interactions of compounds structurally similar to Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate reveal insights into their chemical behavior. These studies are vital for understanding how these compounds can interact with other molecules, which is essential for their application in designing complex molecular assemblies and pharmaceutical agents (Portilla et al., 2007).

Ligand and Complex Formation

  • Research on ligand and complex formation involving compounds related to Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate helps in understanding their potential as ligands in complex molecular structures. This knowledge is instrumental in fields such as catalysis and materials science, where these compounds can play a crucial role (Mundwiler et al., 2004).

properties

IUPAC Name

methyl 1-benzyl-5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-17(2)21(27-25(30)32-16-20-13-9-6-10-14-20)23-26-22(24(29)31-4)18(3)28(23)15-19-11-7-5-8-12-19/h5-14,17,21H,15-16H2,1-4H3,(H,27,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELWXBKMXPVREP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)C(C(C)C)NC(=O)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

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